4-Methylquinoline-8-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13982-83-7 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-methylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 |
InChI Key |
JVQFOBRPSFFLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes to 4-Methylquinoline-8-thiol Scaffolds
The formation of the 4-methylquinoline backbone is the foundational step. This can be accomplished through several named reactions that condense aromatic amines with carbonyl compounds.
Skraup Synthesis: The Skraup reaction is a cornerstone of quinoline (B57606) synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgpharmaguideline.comwikipedia.org In the context of 4-methylquinoline, a variation would be necessary, as the classic Skraup synthesis with aniline and glycerol yields unsubstituted quinoline. To obtain the 4-methyl substituent, a precursor that can generate a methyl-substituted α,β-unsaturated carbonyl intermediate is required. For instance, using crotonaldehyde instead of glycerol can lead to the formation of 2-methylquinoline, while modifications to the aniline or the carbonyl component are needed to place a methyl group at the 4-position.
Doebner-Von Miller Reaction: This reaction is a highly versatile and widely used method for synthesizing quinolines. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com To synthesize the 4-methylquinoline scaffold, an appropriate aniline is reacted with an α,β-unsaturated carbonyl compound that provides the necessary carbon framework. The reaction is believed to proceed through a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.orgnih.gov The Doebner-Von Miller reaction is generally considered an extension of the Skraup synthesis and can produce a variety of substituted quinolines. nih.gov
Table 1: Comparison of Classical Quinoline Syntheses
| Feature | Skraup Synthesis | Doebner-Von Miller Reaction |
| Primary Reactants | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated Carbonyl |
| Catalyst | Concentrated Sulfuric Acid | Lewis or Brønsted Acids (e.g., HCl, SnCl₄) |
| Key Intermediate | Acrolein (from dehydration of glycerol) | Michael Adduct |
| Substitution Pattern | Primarily unsubstituted or simple alkyl | Highly versatile for various substitutions |
| Reaction Conditions | Often harsh and exothermic | Generally milder than Skraup |
Once the 4-methylquinoline core is formed, the next critical step is the introduction of the thiol group at the C-8 position. This is typically achieved through the functionalization of a pre-existing group at that position. A common and effective method involves the reduction of a quinoline-8-sulfonyl chloride intermediate. This precursor can be prepared from 4-methylquinoline via sulfonation. The sulfonyl chloride is then reduced using agents like stannous chloride or triphenylphosphine to yield the desired 8-mercaptoquinoline derivative. wikipedia.org Another approach involves nucleophilic substitution on an 8-halo-4-methylquinoline using a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. mdpi.com
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot and multicomponent reactions (MCRs) for quinoline synthesis. nih.gov These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. For example, a one-pot Friedländer synthesis can be achieved by the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding amine, which then immediately condenses with a ketone to form the quinoline ring. organic-chemistry.org Such approaches can be adapted for this compound by using appropriately substituted starting materials in a streamlined sequence. bohrium.com
In line with the principles of sustainable chemistry, green protocols for quinoline synthesis have gained significant attention. These methods aim to reduce waste, avoid hazardous solvents, and utilize energy-efficient conditions. ijpsjournal.comcumbria.ac.uk Key advancements include:
Use of Green Solvents: Replacing traditional volatile organic solvents with water or ethanol. nih.gov
Alternative Catalysts: Employing recyclable catalysts like nanocatalysts or solid acids (e.g., Amberlyst-15) to facilitate the reaction and simplify purification. acs.orgacs.org
Energy-Efficient Methods: Utilizing microwave irradiation or ultrasound to accelerate reaction rates and often improve yields under milder conditions. iipseries.org
Table 2: Examples of Green Synthesis Strategies for Quinolines
| Strategy | Catalyst/Medium | Advantages |
| Solvent-Free Reaction | T3P (Propylphosphonic anhydride) | Mild temperature, short reaction times, high yield. acs.org |
| Aqueous Synthesis | Base-catalyzed Pfitzinger reaction in water | Uses green solvent, reagents from natural sources. acs.org |
| Nanocatalysis | Fe₃O₄ NP-cell in water | High yields, catalyst is reusable up to five times. nih.gov |
| Ethanol as Solvent | NaAuCl₄ or ZrO₂/Fe₃O₄ MNPs | Mild temperatures, good yields, easy catalyst removal. acs.org |
Derivatization and Functionalization Strategies
Further modification of the this compound molecule can be achieved through various chemical transformations, particularly at the quinoline core.
The quinoline ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com To facilitate nucleophilic substitution, a good leaving group, such as a halogen, is typically required at these positions. For instance, if a 4-chloro-8-mercapto-methylquinoline derivative were synthesized, the chlorine atom at the C-4 position would be highly susceptible to displacement by various nucleophiles. mdpi.com This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and other sulfur-containing moieties. The reactivity at the 4-position is often greater than at the 2-position in these reactions. researchgate.net This strategy is a powerful tool for creating a library of diverse 4-substituted quinoline-8-thiol derivatives for further study.
C-H Functionalization Methodologies for Selective Modification
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For quinoline derivatives, transition metal-catalyzed C-H activation has been extensively studied to introduce new substituents at various positions of the heterocyclic ring. While specific methodologies for the direct C-H functionalization of this compound are not extensively documented, general principles derived from studies on related quinoline scaffolds can be considered.
Transition metal catalysts, particularly those based on rhodium, palladium, and iridium, have shown remarkable efficiency in directing the regioselective functionalization of quinolines. The nitrogen atom of the quinoline ring often acts as a directing group, facilitating the activation of C-H bonds at the C2 and C8 positions. For instance, Rh(III)-catalyzed C(8)-H activation of 2-substituted quinolines has been developed for the synthesis of various derivatives. nih.gov Similarly, palladium-catalyzed site-selective C(sp³)–H alkylation of 8-methylquinolines has been achieved using various coupling partners. rsc.org
In the context of this compound, the presence of the thiol or a derived thioether group at the C8 position could potentially influence the regioselectivity of C-H functionalization. Thioethers have been utilized as directing groups in palladium-catalyzed C–H olefination reactions. nih.gov This suggests that the sulfur atom in 8-thioether derivatives of 4-methylquinoline could direct the activation of specific C-H bonds, although this remains an area for further investigation. The interplay between the directing ability of the quinoline nitrogen and the sulfur-containing substituent would be a key factor in determining the outcome of such reactions.
Preparation of Alkyl (or Phenyl)thio Analogues and Thio-Oxy Derivatives
The thiol group at the 8-position of 4-methylquinoline serves as a versatile handle for the synthesis of a range of derivatives, including alkyl and phenylthio analogues, as well as the corresponding thio-oxy compounds (sulfoxides and sulfones).
Alkyl(or Phenyl)thio Analogues:
The synthesis of S-alkyl and S-phenyl derivatives of this compound can be readily achieved through nucleophilic substitution reactions. The thiol can be deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to displace a leaving group from an alkyl or aryl halide.
A general procedure involves dissolving this compound in a suitable solvent, such as ethanol or DMF, and treating it with a base like sodium ethoxide or triethylamine. The subsequent addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) or an activated aryl halide affords the corresponding 4-methyl-8-(alkylthio)quinoline or 4-methyl-8-(phenylthio)quinoline. This method has been successfully applied to other quinolinethiol systems. mdpi.com
| Starting Material | Reagent | Product |
| This compound | Methyl Iodide | 4-Methyl-8-(methylthio)quinoline |
| This compound | Ethyl Bromide | 4-Methyl-8-(ethylthio)quinoline |
| This compound | Benzyl Chloride | 8-(Benzylthio)-4-methylquinoline |
| This compound | 1-Iodopropane | 4-Methyl-8-(propylthio)quinoline |
| This compound | Fluorobenzene | 4-Methyl-8-(phenylthio)quinoline |
Thio-Oxy Derivatives (Sulfoxides and Sulfones):
The sulfur atom in this compound and its S-alkyl/S-phenyl derivatives can be selectively oxidized to form the corresponding sulfoxides and sulfones. These transformations are valuable as they introduce new functional groups that can modulate the electronic and steric properties of the molecule.
The oxidation of the thioether to a sulfoxide can be achieved using a variety of mild oxidizing agents. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like acetic acid. This approach is often chemoselective, minimizing over-oxidation to the sulfone. brieflands.com Other reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be employed.
Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing conditions. Reagents like potassium permanganate (KMnO4) or an excess of hydrogen peroxide, sometimes in the presence of a catalyst, can be used to effect this transformation. The choice of oxidant and reaction conditions is crucial to achieve the desired level of oxidation. nih.gov
| Starting Material | Oxidizing Agent | Product |
| 4-Methyl-8-(alkylthio)quinoline | Hydrogen Peroxide | 4-Methyl-8-(alkylsulfinyl)quinoline |
| 4-Methyl-8-(alkylthio)quinoline | Potassium Permanganate | 4-Methyl-8-(alkylsulfonyl)quinoline |
| 4-Methyl-8-(phenylthio)quinoline | m-CPBA | 4-Methyl-8-(phenylsulfinyl)quinoline |
| 4-Methyl-8-(phenylthio)quinoline | Excess Hydrogen Peroxide | 4-Methyl-8-(phenylsulfonyl)quinoline |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectra for 4-Methylquinoline-8-thiol have been located in the searched scientific literature.
Proton (¹H) and Carbon (¹³C) NMR Analysis
To perform this analysis, experimental NMR data would be required. This would involve dissolving the compound in a suitable deuterated solvent and acquiring the spectra. The resulting chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) would allow for the assignment of each proton and carbon atom in the molecule's structure. For comparison, the related compound 4-methylquinoline shows characteristic signals for its methyl group and aromatic protons in ¹H NMR, and distinct resonances for its ten carbon atoms in ¹³C NMR. However, the introduction of a thiol group at the 8-position would significantly alter the electronic environment and, therefore, the chemical shifts of the nearby nuclei, particularly in the benzene (B151609) ring portion of the quinoline (B57606) system. Without experimental data, any prediction of these shifts would be purely theoretical.
Investigation of Thiolactam-Thiolactim Tautomerism
The potential for tautomerism exists in related quinoline-thiol structures, such as the equilibrium between a thiol (-SH) and a thione (C=S) form. For instance, studies on 4-chloro-8-methylquinoline-2(1H)-thione have shown the presence of a thiolactam-thiolactim equilibrium in solution, which can be observed and quantified using ¹H NMR by identifying distinct signals for the protons involved in each tautomeric form. An analogous investigation for this compound would require specific NMR studies, likely in various solvents and at different temperatures, to determine if such an equilibrium exists and which tautomer, if any, is predominant. No such studies have been found for this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
A mass spectrum for this compound is not available in common databases. Mass spectrometry is a critical technique for confirming the molecular weight of a compound and providing structural information through its fragmentation pattern. For this compound (C₁₀H₉NS), the expected exact mass could be calculated. Upon ionization in a mass spectrometer, a molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of the thiol group or cleavage of the quinoline ring system, producing characteristic fragment ions. Analysis of these fragments helps to piece together the molecule's structure. Without experimental data, a discussion of its specific fragmentation pathway remains speculative.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR spectral data for this compound has not been identified. An experimental IR spectrum would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected bands would include: C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the quinoline ring system, and, crucially, the S-H stretching band for the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The absence of a published spectrum prevents a definitive analysis of its functional groups.
X-ray Diffraction for Solid-State Structure Determination
There are no published crystal structures for this compound in crystallographic databases. X-ray diffraction analysis of a suitable single crystal would be necessary to determine its precise three-dimensional structure in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, GC-MS)
While chromatographic methods are standard for the analysis of thiol-containing compounds and quinoline derivatives, no specific methods or chromatograms have been published for the purity assessment or separation of this compound. Developing a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method would require experimental work to determine optimal conditions, such as the choice of column, mobile phase composition or temperature program, and detector settings, to achieve efficient separation and accurate quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. mdpi.com The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. mdpi.com
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions, typical for heterocyclic aromatic compounds containing heteroatoms with lone pairs of electrons. nih.gov
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov They are typically high-energy transitions, resulting in strong absorption bands, often in the shorter wavelength UV region. The conjugated π-system of the quinoline ring is the primary contributor to these absorptions.
n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur or nitrogen atoms, is promoted to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths.
The substitution of the quinoline ring with a methyl group (-CH₃) at the 4-position and a thiol group (-SH) at the 8-position influences the precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands. Electron-donating groups can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). rroij.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (bonding) → π* (antibonding) | Shorter Wavelength (UV) | High |
| n → π* | n (non-bonding) → π* (antibonding) | Longer Wavelength (UV/Vis) | Low to Medium |
Note: Specific experimental values for λmax and molar absorptivity (ε) are not available in the reviewed scientific literature.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Simulation Approaches
Adsorption Mechanism Studies on Surfaces
The interaction of 4-Methylquinoline-8-thiol with surfaces is a critical aspect of its application, particularly in fields like corrosion inhibition and materials science. Theoretical studies elucidate the nature of this adsorption, detailing the bonding mechanisms and preferred orientations.
The adsorption of quinoline (B57606) derivatives and thiols on metal surfaces has been explored using density functional theory (DFT). For the related compound 8-hydroxyquinoline (B1678124) (8-HQ) on an Al(111) surface, DFT calculations that include dispersion corrections have shown that both physisorption and chemisorption are possible. rsc.org The binding of dehydrogenated species, analogous to the deprotonated thiol (thiolate), is the strongest, with significant electronic transfer from the metal substrate to the molecule. rsc.org
For this compound, the adsorption mechanism is expected to be dominated by the sulfur atom of the thiol group, which forms strong covalent bonds with many metal surfaces. nih.gov Studies on methane-thiol adsorption on Ni-group metal (111) surfaces show that a strong covalent adsorbate-substrate bond is formed upon adsorption of the methane-thiolate radical (CH₃S). nih.gov On these surfaces, the thiolate tends to occupy positions in threefold hollow sites or between hollow and bridge sites. nih.gov The C-S axis is typically tilted relative to the surface normal. nih.gov
Table 1: Comparison of Adsorption Characteristics for Related Molecules on Metal Surfaces
| Molecule | Surface | Adsorption Type | Key Findings |
|---|---|---|---|
| 8-Hydroxyquinoline | Al(111) | Chemisorption | Strong binding via dehydrogenated species; significant charge transfer from surface to molecule. rsc.org |
| Methane-thiol | Ni(111), Pd(111), Pt(111) | Dissociative Chemisorption | Forms a strong covalent bond via the thiolate radical; S-H bond cleavage is exothermic. nih.gov |
| Thiophene | Pt, Rh, Pd, Au, Ag (100) | Chemisorption/Physisorption | Interaction strength varies with metal (Pt > Rh > Pd > Au > Ag); adsorption energy is influenced by van der Waals forces. researchgate.net |
Elucidation of Reaction Pathways and Energy Barriers
Understanding the reaction pathways and associated energy barriers is fundamental to predicting the chemical behavior of this compound. Computational studies can map out the potential energy surface for a given reaction, identifying transition states and intermediates.
While specific studies detailing the reaction pathways for this compound were not found in the available literature, the reactivity can be inferred from studies on related quinolines and thiols. The thiol group is nucleophilic and can participate in various reactions, including addition to electrophilic centers. One distinguishing feature of thiol reactions is the potential for radical mechanisms. For instance, the reaction of thiols with ortho-quinones has been shown through experimental and computational analysis to proceed via a radical mechanism involving the attack of thiyl radicals, rather than a standard nucleophilic addition. nih.gov
The development of synthetic methodologies for introducing thiol groups into biologically active compounds, such as quinoline derivatives, has been a subject of research. An efficient two-step process often involves esterification with a protected thioacetic acid, followed by deprotection to yield the final thiol. nih.gov Computational modeling using DFT can be employed to study these reaction steps. For example, semiempirical calculations can be used to form hypotheses about the success or failure of specific reaction steps, such as the deprotection of a thiolated compound. nih.gov
Quantum chemical calculations are a primary tool for gaining mechanistic insight into known chemical reactions and can predict reaction outcomes. nih.gov These calculations determine reaction energies and activation barriers for elementary steps, which indicate the thermodynamic and kinetic feasibility of a proposed mechanism. nih.gov For a molecule like this compound, such calculations could be used to explore its oxidation, participation in coupling reactions, or its stability under various conditions.
In Silico Assessment of Molecular Structure Descriptors
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate a molecule's structure with its physical, chemical, or biological activity. This is achieved by calculating a variety of molecular descriptors that numerically represent the physicochemical properties of the molecule.
For quinoline derivatives, QSAR studies have been widely used to understand their activity as antimalarial, anticancer, or antibacterial agents. nih.govnih.govmdpi.com These studies calculate numerous 2D and 3D descriptors to build mathematical models that predict activity. The selection of appropriate descriptors is a critical phase in constructing reliable QSAR models. nih.gov
Commonly used descriptor categories for quinoline derivatives include:
Constitutional Descriptors: Related to the molecular composition (e.g., molecular weight, atom counts).
Topological Descriptors: Describe the connectivity of atoms (e.g., connectivity indices, average ID). nih.gov
Geometrical Descriptors: Related to the 3D structure of the molecule (e.g., van der Waals volume). nih.gov
Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, electronegativity, electron density). nih.govasianpubs.org
Pharmacophore Descriptors: Describe the spatial arrangement of essential features for biological activity (e.g., hydrogen bond donors/acceptors).
Table 2: Representative Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptor | Significance |
|---|---|---|
| Topological | IdAverage (Average ID) |
Relates to molecular size and branching. nih.gov |
| Topological | chiV6chain (Valence path cluster index of order 6) |
Encodes information about molecular shape and branching. nih.gov |
| Quantum Chemical | Most-vePotential |
Indicates propensity for electrostatic interactions. nih.gov |
| Geometrical | Van der Waals Volume | Represents the steric bulk of the molecule. nih.gov |
| Quantum Chemical | Electronegativity | Describes the ability of the molecule to attract electrons. nih.gov |
| Electronic | Electron Density | Relates to the distribution of electrons and reactivity. nih.gov |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and potential reaction mechanisms of molecules like this compound. nih.govrsc.org These methods are used to determine compound stability, analyze molecular interactions, and evaluate electronic properties. nih.gov
Key parameters calculated using DFT to understand reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. asianpubs.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. asianpubs.org
Table 3: Calculated Quantum Chemical Parameters for 4-Methylquinoline (4MQ) from a DFT Study
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. asianpubs.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. asianpubs.org |
| ΔEgap | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity. asianpubs.org |
| Chemical Hardness (η) | Resistance to change in electron distribution | A lower value indicates higher reactivity. asianpubs.org |
| Chemical Softness (S) | The reciprocal of hardness | A higher value indicates higher reactivity. asianpubs.org |
| Electrophilicity Index (ω) | Measure of energy lowering upon accepting electrons | Indicates the propensity to act as an electrophile. asianpubs.org |
| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. asianpubs.org |
Note: Specific values for this compound require dedicated computational studies and are not available in the cited literature. The table illustrates the types of parameters calculated for the parent 4-methylquinoline molecule.
Coordination Chemistry of 4 Methylquinoline 8 Thiolate Ligands
Ligand Properties and Denticity of 4-Methylquinoline-8-thiolate
4-Methylquinoline-8-thiolate functions as a bidentate chelating agent. The ligand possesses two donor atoms: the heterocyclic nitrogen of the quinoline (B57606) ring and the sulfur atom from the deprotonated thiol group (-S⁻). This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal center. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) atom enables this ligand to coordinate effectively with a wide range of metal ions. The methyl group at the 4-position of the quinoline ring can influence the electronic properties and steric hindrance of the ligand, potentially affecting the stability and geometry of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-methylquinoline-8-thiolate typically involves the reaction of a suitable metal salt with the protonated ligand, 4-methylquinoline-8-thiol, in an appropriate solvent. The deprotonation of the thiol group is often facilitated by a base or the basicity of the metal salt's counter-ion.
A general method for the synthesis of transition metal complexes involves mixing an alcoholic solution of the desired metal salt (e.g., chlorides or acetates of copper, zinc, nickel) with an ethanolic solution of the this compound ligand. The reaction mixture is often refluxed to ensure complete complex formation, followed by cooling to precipitate the solid complex, which can then be isolated by filtration. Characterization of these complexes is typically performed using techniques such as FTIR spectroscopy to confirm the coordination of the ligand, UV-visible spectroscopy, and elemental analysis.
Organoboron complexes incorporating the quinoline-8-thiolate structure have been synthesized as low-molecular-mass model compounds and as part of π-conjugated polymer main chains. The synthesis involves the reaction of the quinoline-thiolate ligand with an organoboron precursor. The resulting complexes feature tetracoordinate boron atoms, a structural detail confirmed by techniques such as ¹¹B NMR spectroscopy and, in some cases, single-crystal X-ray diffraction analysis. These materials are of interest for their potential applications in optoelectronics.
The stoichiometry of the resulting complexes is highly dependent on the metal ion and reaction conditions. For many divalent transition metal ions, a 1:2 metal-to-ligand (M:L) molar ratio is common, leading to the formation of neutral complexes with the general formula M(L)₂. In such cases, the coordination geometry is determined by the electronic configuration of the metal ion. For instance, d⁸ ions like Ni(II) can form either square-planar or octahedral complexes. Zinc(II), with its filled d-orbitals, may adopt a tetrahedral or square-pyramidal geometry. Copper(II) complexes often exhibit a distorted square planar geometry. Organoboron complexes typically feature a distorted tetrahedral coordination geometry around the central boron atom.
| Metal Ion (d-count) | Typical Coordination Number | Common Geometries | Example Complex Type |
|---|---|---|---|
| Cu(II) (d⁹) | 4 | Square Planar (often distorted) | [Cu(L)₂] |
| Ni(II) (d⁸) | 4 | Square Planar | [Ni(L)₂] |
| Zn(II) (d¹⁰) | 4 | Tetrahedral | [Zn(L)₂] |
| B(III) | 4 | Tetrahedral | Organoboron Thiolates |
Electronic and Optical Properties of Metal Complexes
The electronic and optical properties of 4-methylquinoline-8-thiolate complexes are of significant scientific interest. The UV-visible absorption spectra of these complexes typically show bands corresponding to π→π* and n→π* electronic transitions within the ligand, which are often shifted upon coordination to a metal ion. Additionally, ligand-to-metal charge transfer (LMCT) bands may appear, particularly in complexes with transition metals.
Organoboron quinoline-8-thiolate complexes have been specifically studied for their photophysical properties. Their optical characteristics, investigated through UV-vis absorption and photoluminescence spectroscopies, show that these compounds can be luminescent. The emission properties are influenced by the nature of the atoms adjacent to the boron center. Such fluorescent organoboron compounds are explored for their potential use as emitters in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
| Transition Type | Description | Typical Spectral Region |
|---|---|---|
| π → π | Electron promotion from a bonding π orbital to an antibonding π orbital within the aromatic quinoline system. | UV Region |
| n → π | Electron promotion from a non-bonding orbital (e.g., on S or N) to an antibonding π orbital. | UV-Visible Region |
| LMCT | Ligand-to-Metal Charge Transfer; electron transfer from a ligand-based orbital to a metal-based orbital. | Visible Region |
Magnetic Properties of Coordination Compounds
The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central transition metal ion. Complexes of 4-methylquinoline-8-thiolate can be either paramagnetic or diamagnetic.
Paramagnetism arises when a complex contains one or more unpaired electrons. These materials are weakly attracted to an external magnetic field. The extent of paramagnetism is quantified by the magnetic moment (μ).
Diamagnetism occurs in complexes where all electrons are paired. These substances are weakly repelled by a magnetic field.
For example, a complex of Ni(II) (a d⁸ ion) with 4-methylquinoline-8-thiolate would be expected to be diamagnetic if it adopts a square planar geometry, as all eight d-electrons would be paired in the lower energy orbitals. Conversely, if the complex were to have an octahedral or tetrahedral geometry, it would possess unpaired electrons and thus be paramagnetic. Complexes with metal ions like Zn(II) (d¹⁰) are invariably diamagnetic as they contain no unpaired electrons. The magnetic behavior provides crucial insights into the electronic structure and coordination geometry of the metal center.
Supramolecular Assembly through Coordination Bonds
The formation of supramolecular assemblies directed by coordination bonds is a cornerstone of crystal engineering and materials science. In the case of 4-methylquinoline-8-thiolate, its structure as a bidentate ligand, featuring both a soft thiol donor and a borderline nitrogen donor, facilitates the construction of extended, highly organized architectures upon coordination with metal ions. The methyl group at the 4-position can also play a role in influencing the packing and solubility of the resulting complexes. The self-assembly process is driven by the thermodynamic favorability of forming stable coordination bonds between the ligand and the metal center, leading to the spontaneous formation of discrete polynuclear complexes or infinite coordination polymers.
A notable example of the supramolecular assembly of a related quinoline-8-thiolate derivative involves the formation of organoboron polymers. In these systems, organoboron quinoline-8-thiolate complexes serve as monomers that are incorporated into a poly(p-phenylene-ethynylene) main chain. The tetracoordination of the boron atoms within these polymers has been confirmed by spectroscopic methods, and the detailed structures of model compounds have been elucidated by single-crystal X-ray diffraction analysis.
The study of these organoboron polymers provides insight into how the fundamental coordination unit of a quinoline-thiolate can be utilized to build larger, functional materials. The efficient energy transfer from the π-conjugated main chain to the quinoline ligand in these polymers underscores the potential for developing novel materials with interesting photophysical properties.
While detailed crystal structures of supramolecular assemblies of 4-methylquinoline-8-thiolate with common transition metals are not extensively documented in the literature, the principles of coordination chemistry suggest that this ligand would readily form a variety of supramolecular structures. For example, with divalent metal ions, one could anticipate the formation of neutral complexes with a 1:2 metal-to-ligand ratio, which could then self-assemble through weaker intermolecular interactions. Furthermore, the use of metal ions that can adopt multiple coordination geometries could lead to the formation of more complex, multidimensional networks.
The following table summarizes the key components and interactions involved in the supramolecular assembly of quinoline-thiolate based systems.
| Component | Role in Supramolecular Assembly |
| 4-Methylquinoline-8-thiolate | Bidentate ligand providing N,S-donor sites for metal coordination. |
| Metal Ions | Act as nodes, directing the spatial arrangement of the ligands. |
| Coordination Bonds | Primary driving force for the self-assembly process. |
| Non-Covalent Interactions | (e.g., π-π stacking, van der Waals forces) Stabilize the extended structure. |
Further research into the crystal engineering of 4-methylquinoline-8-thiolate with a wider range of metal ions is needed to fully explore the potential for creating novel supramolecular architectures with tailored properties.
Reactivity and Catalytic Activity
General Reactivity Studies of 4-Methylquinoline-8-thiol and its Derivatives
The reactivity of this compound and its derivatives is largely dictated by the nucleophilic nature of the thiol group and the potential for redox reactions. The quinoline (B57606) core itself can also participate in various chemical transformations.
The thiol group (-SH) of this compound is a potent nucleophile, readily participating in substitution and addition reactions. Studies on related quinolinethiones demonstrate that the thiol or its thiolate anion can react with various electrophiles. For instance, the thione form of quinoline derivatives can undergo alkylation reactions with reagents like dimethyl sulfate or ethyl iodide.
In related systems, such as 4-chloro-8-methylquinoline-2(1H)-thione, the thiol group's nucleophilicity is utilized in substitution reactions. It can react with various thiols, such as ethanethiol, butanethiol, and thiophenol, to form the corresponding 4-alkyl(or phenyl)thio derivatives mdpi.com. This highlights the capacity of the sulfur atom in quinoline thiols to form new carbon-sulfur bonds, a fundamental transformation in organic synthesis. The general scheme for such nucleophilic substitution is depicted below:
Reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiols:
Reactant A: 4-chloro-8-methylquinoline-2(1H)-thione
Reactant B: R-SH (where R = ethyl, butyl, phenyl)
Product: 4-(R-thio)-8-methylquinoline-2(1H)-thione mdpi.com
The nucleophilic character is also evident in conjugate addition reactions. Thiols are known to react with activated alkynes in what is known as the thiol-yne reaction, a type of nucleophilic Michael addition nih.gov. This reactivity is dependent on the acidity of the thiol, with more acidic thiols generally exhibiting faster reaction rates nih.gov.
The thiol group of this compound is susceptible to oxidation, a common characteristic of thiols. This can lead to the formation of disulfides through the coupling of two thiol molecules. This process is a key aspect of the redox chemistry of quinoid compounds and their derivatives nih.gov. The oxidation of thiols can be initiated by various oxidizing agents or even molecular oxygen, and it often involves radical intermediates nih.govnih.gov.
The redox behavior is crucial in biological contexts and in the design of catalysts where the oxidation state of sulfur can modulate the catalytic activity nih.gov. The reversible nature of the thiol-disulfide interconversion allows these compounds to act as redox switches in various chemical and biological systems.
Role in Homogeneous Catalysis
The unique structural features of this compound, particularly the presence of a chelating N,S-donor set, make it an attractive ligand for transition metal-based homogeneous catalysis.
Thiolate ligands, derived from thiols like this compound, are known to form stable clusters with metal ions researchgate.net. These metal-thiolate clusters can exhibit unique catalytic properties due to the cooperative effects of multiple metal centers held in close proximity by the thiolate bridges researchgate.netmdpi.com. The thiolate ligands play a crucial role in stabilizing the cluster framework and can influence the electronic and steric environment of the catalytic active sites semanticscholar.org.
In plant metallothioneins, for example, cysteine thiolate groups coordinate with metal ions to form clusters that are involved in metal detoxification and homeostasis researchgate.net. This principle extends to synthetic catalytic systems where quinoline-thiolate ligands can be used to construct well-defined metal clusters for various catalytic transformations. The interaction between metal ions and thiolate ligands can promote intramolecular metal exchange reactions, which can be a pathway to generate catalytically active alloy nanoclusters mdpi.com.
The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis thieme-connect.comresearchgate.net. By introducing chirality into the this compound framework, it is possible to create chiral N,S-ligands. These chiral ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic reactions.
The synthesis of chiral ligands containing quinoline motifs has been extensively explored, leading to successful applications in reactions like asymmetric alkylations, cycloadditions, and aldol (B89426) reactions thieme-connect.comnih.gov. Chiral guanidine derivatives, for instance, have emerged as powerful organocatalysts, and their combination with metal species has expanded their utility in asymmetric synthesis rsc.org. While specific examples using chiral derivatives of this compound are not prevalent in the searched literature, the established success of other chiral quinoline-based ligands strongly suggests the potential of this compound class in asymmetric catalysis thieme-connect.comresearchgate.netscispace.com.
The quinoline moiety in this compound can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions. The nitrogen atom of the quinoline ring can coordinate to a metal center, positioning the catalyst for the selective activation of a nearby C-H bond nih.govsemanticscholar.orgnih.gov.
Rhodium(III)-catalyzed reactions are prominent examples of this strategy. For instance, Rh(III) catalysts have been employed for the C7-thiolation of indolines using disulfides as the thiolating agent, guided by a removable directing group nih.gov. This demonstrates the feasibility of using transition metals to forge C-S bonds via C-H activation.
Furthermore, the 8-methylquinoline (B175542) scaffold itself is an ideal substrate for C(sp³)–H functionalization reactions nih.govsemanticscholar.org. The chelating nitrogen atom facilitates the formation of cyclometalated complexes with various transition metals, including Rh(III), enabling selective functionalization of the methyl group nih.govnih.govrsc.org. While direct thiolation of the 4-methyl group of this compound using this method is not explicitly detailed in the provided results, the principles of Rh(III)-catalyzed C-H activation on related quinoline systems are well-established nih.govrsc.orgmdpi.comescholarship.org.
Table of Catalytic Reactions and Substrates
| Catalytic Reaction Type | Catalyst System (Example) | Substrate Class | Functionalization Site | Ref |
| C(sp³)–H Heteroarylation | Cp*Rh(III) | 8-Methylquinolines | C8-Methyl Group | nih.govrsc.org |
| C(sp²)–H Thiolation | Rhodium(III) | Indolines | C7-Position | nih.gov |
| C-H Alkylation | Rhodium(I) | Quinolines | C2-Position | escholarship.org |
| C-H Functionalization | Various Transition Metals | 8-Methylquinolines | C8-Methyl Group | nih.govsemanticscholar.org |
This table summarizes the utility of quinoline derivatives as substrates and directing groups in various metal-catalyzed C-H functionalization reactions, highlighting the potential pathways for the catalytic modification of this compound.
Dehydrative Nucleophilic Substitution for Thioester Formation
The synthesis of thioesters through the dehydrative nucleophilic substitution of carboxylic acids with thiols is a fundamental transformation in organic chemistry. This process typically requires an activating agent to facilitate the removal of a water molecule. While the direct reaction of a carboxylic acid and a thiol is generally unfavorable, various methods have been developed to promote this condensation.
Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol, leading to the formation of the thioester. Other activating agents include phosphonium-based reagents and various coupling agents used in peptide synthesis.
Although the specific participation of this compound in dehydrative nucleophilic substitutions for thioester formation is not extensively detailed in the available literature, its thiol functionality suggests its potential to act as the nucleophile in such reactions. The reactivity of the thiol group would likely be influenced by the electronic properties of the 4-methylquinoline ring system.
General methods for thioester synthesis are well-established. For example, the Mitsunobu reaction, using reagents like 4,4′-azopyridine, provides a pathway for thioesterification with retention of stereochemistry. Another approach involves the use of TFFH (tetramethylfluoroformamidinium hexafluorophosphate) as a coupling reagent to synthesize thioesters from carboxylic acids. Furthermore, visible-light-driven methods have emerged, utilizing the dual role of thiobenzoic acids as both one-electron reducing agents and reactants to form sulfur radical species, leading to thioester formation without the need for a photocatalyst. Copper-catalyzed oxidative coupling of aroylhydrazides with disulfides also presents an alternative route to thioesters.
Role in Heterogeneous Catalysis
While specific studies detailing the use of this compound as a heterogeneous catalyst are limited, the behavior of the closely related compound, 8-methylquinoline, provides insights into the potential role of the quinoline moiety in heterogeneous catalysis. Quinoline and its derivatives are known to interact with catalyst surfaces and can influence the selectivity and activity of various catalytic processes.
Hydrogenation Processes and Selectivity Control
In the context of hydrogenation, quinoline derivatives can act as catalyst modifiers. The hydrogenation of nitriles to amines, for instance, is a significant industrial process where selectivity control is crucial. The use of organic sulfur-containing compounds as catalyst modifiers is a known strategy in such reactions. While not specifically this compound, compounds like tetrahydrothiophene and 2-mercaptophenol have been employed for this purpose.
The hydrogenation of the quinoline ring itself is a well-studied process. For example, the hydrogenation of 8-methylquinoline over a Ruthenium catalyst has been investigated. The reaction can proceed to form partially hydrogenated products like 4H-8-MQL or fully hydrogenated products such as 10H-8-MQL. The selectivity of this process is influenced by reaction parameters such as temperature, pressure, and the choice of solvent. For instance, full hydrogenation of 8-methylquinoline to 10H-8-MQL has been achieved at 160 °C and a hydrogen pressure of 7 MPa with an increased catalyst dosage.
Catalyst-Substrate Interactions and Competitive Adsorption Phenomena
The interaction between the catalyst and the substrate is a critical factor in heterogeneous catalysis. Studies on the hydrogenation of 8-methylquinoline have revealed competitive adsorption phenomena between the reactant and its partially hydrogenated products. It has been observed that 8-methylquinoline exhibits stronger adsorption on the catalyst's active sites compared to its partially hydrogenated intermediate, 4H-8-MQL. This strong adsorption of the reactant can impede the further adsorption and subsequent hydrogenation of the intermediate product.
Density Functional Theory (DFT) calculations have been used to understand these interactions at a molecular level. The adsorption geometries and energies of 8-methylquinoline and its hydrogenated derivatives on catalyst surfaces, such as Ru(001), have been modeled. These calculations help to explain the observed competitive adsorption behaviors. The stronger adsorption of 8-methylquinoline is attributed to the interaction of the nitrogen atom with the ruthenium atoms on the catalyst surface. This understanding of catalyst-substrate interactions is crucial for optimizing reaction conditions to achieve desired product selectivity.
Photocatalytic Applications and Mechanisms
The field of photocatalysis utilizes light to drive chemical reactions. While specific photocatalytic applications of this compound are not well-documented, the general principles of photocatalysis and the behavior of quinoline derivatives in photocatalytic systems can provide a basis for potential applications.
Photocatalytic processes are initiated by the absorption of light by a photocatalyst, which leads to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions with adsorbed substrates. The photocatalytic degradation of quinoline itself has been studied using TiO2 nanoparticles as the photocatalyst. nih.govosti.gov Under UV irradiation, quinoline can be degraded through reactions with photogenerated radicals. nih.govosti.gov The analysis of intermediates suggests that superoxide radicals primarily attack the pyridine ring of the quinoline, while hydroxyl radicals attack the benzene (B151609) ring. nih.govosti.gov
Recent research has also explored the use of quinoline-based organic frameworks as photocatalysts for reactions such as hydrogen evolution and the oxidation of furfuryl alcohol. nih.gov These studies indicate that the incorporation of the quinoline moiety into conjugated materials can enhance photocatalytic activity. nih.gov The electronic properties of these materials can be tuned by chemical modifications, which in turn affects their photocatalytic performance. nih.gov
Furthermore, visible-light-driven photocatalysis has been applied to the alkylation of quinoline. mdpi.com In these reactions, a photocatalyst, often a metal complex, absorbs visible light and initiates a radical reaction cascade. mdpi.com For instance, 4-substituted hydroxyalkyl quinolines have been synthesized by treating quinoline with carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex as a photocatalyst under blue LED light. mdpi.com
Advanced Applications in Materials Science and Chemical Sensing
Optoelectronic Materials Development
The electroactive and photoactive nature of the quinoline (B57606) moiety, particularly when functionalized, provides a strong basis for the application of 4-Methylquinoline-8-thiol in optoelectronic materials. Research into related compounds has demonstrated the potential for this class of molecules in various devices.
Quinoline derivatives are well-regarded for their utility in Organic Light-Emitting Diodes (OLEDs), often serving as electron carriers or as ligands in emissive metal complexes. ijcce.ac.ir Metal complexes of substituted quinolines, such as 2-methyl-8-quinolinol, have been successfully synthesized and employed in OLED fabrication. ijcce.ac.irijcce.ac.ir For instance, a zinc complex of 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence. ijcce.ac.ir
In such applications, the concentration of the metal complex can influence device performance. Higher dopant levels may lead to charge trapping, which can cause self-quenching and a reduction in efficiency. ijcce.ac.ir The electroluminescence of these devices is a key characteristic, with specific emission wavelengths being targeted for display applications.
| Device with Dopant Concentration | Observed Electroluminescence Wavelength |
|---|---|
| Device 2 | 517 nm |
| Device 3 | 539 nm |
Data derived from a study on a zinc complex of 2-methyl-8-quinolinol. ijcce.ac.ir
The introduction of a methyl group on the quinoline ring can influence the optical properties of these materials. researchgate.net While specific studies on this compound in OLEDs are not widely available, the performance of analogous compounds suggests its potential as a ligand for luminescent metal complexes in OLED applications.
Polymers incorporating sulfur-containing functional groups, such as thiols, are known to exhibit high refractive indices. The presence of sulfur atoms contributes significantly to the molar refraction of the material. While direct polymerization of this compound for this purpose has not been extensively documented, the synthesis of polyquinolines is an area of active research. researchgate.net The combination of the polarizable quinoline ring system and the sulfur-containing thiol group in this compound makes it a promising candidate for the synthesis of polymers with high refractive indices, which are valuable in applications such as coatings, lenses, and optical adhesives.
Metal complexes of quinoline derivatives are known for their strong photoluminescence. bohrium.com The emission properties of these complexes can often be tuned by modifying the substituents on the quinoline ligand or by changing the central metal ion. The chelation of metal ions with 8-hydroxyquinoline (B1678124) derivatives is known to enhance fluorescence emission, largely due to increased molecular rigidity. rroij.com The methyl group in this compound can further influence the electronic properties and, consequently, the photoluminescence of its metal complexes. researchgate.net This tunability is a desirable feature for the development of materials for sensors, displays, and specialty lighting applications.
Quinoline-based polymers have been investigated for their potential use in organic photovoltaic devices. researchgate.net In the context of solar cells, materials that can efficiently transport electrons are crucial for device performance. Zinc(II) complexes containing 8-hydroxyquinoline have demonstrated electron transport capabilities that can surpass those of commonly used aluminum complexes. ijcce.ac.ir This suggests that metal complexes of this compound could potentially serve as effective electron transport materials in organic solar cells, contributing to improved charge separation and collection.
Chemical and Biosensing Applications
The ability of this compound to bind with metal ions, a property conferred by its quinoline and thiol functionalities, makes it a strong candidate for applications in chemical sensing and chelation.
The 8-hydroxyquinoline scaffold is a well-established chelating agent for a wide variety of metal ions. rroij.comdovepress.comnih.gov The thiol group is also known for its strong affinity for heavy metal ions. nih.govrsc.org The combination of these two functionalities in this compound suggests a high potential for selective metal ion binding. Thiol-containing compounds are particularly effective in coordinating with soft metal ions. nih.govresearchgate.net
The coordination of a metal ion to a ligand like this compound can lead to a measurable change in its optical properties, such as fluorescence, which forms the basis for its use as a chemosensor. rroij.com Thioalcohol-modified sensors have demonstrated high selectivity for specific metal ions like Ag(I) and Pd(II), where the binding event induces changes in the material's aggregation and, consequently, its spectral properties. nih.gov While specific studies detailing the selective metal ion detection by this compound are limited, the known coordination chemistry of related compounds provides a strong foundation for its potential in this area. researchgate.netresearchgate.net
| Metal Ion | Coordination Behavior with 8-Hydroxyquinoline |
|---|---|
| Cu2+ | Forms stable chelate complexes. rroij.com |
| Bi2+ | Forms insoluble chelate complexes. rroij.com |
| Mn2+ | Forms chelate complexes. rroij.com |
| Mg2+ | Forms chelate complexes. rroij.com |
| Fe3+ | Forms stable chelate complexes. rroij.com |
| Al3+ | Forms highly fluorescent chelate complexes. rroij.com |
| Zn2+ | Forms chelate complexes with applications in OLEDs and sensing. ijcce.ac.irrroij.com |
| Ni2+ | Forms chelate complexes. rroij.com |
Fluorescence Quenching-Based Sensor Designs
Detailed research findings and data tables on sensor designs using this compound are not available in the current literature.
Solid Phase Extraction for Trace Element Preconcentration
Specific studies detailing the use of this compound for solid-phase extraction and preconcentration of trace elements, including methodologies and performance data, could not be located.
Integration into Metal-Organic Frameworks (MOFs) for Gas Storage and Catalysis
There is no available research documenting the use of this compound as a ligand or functional component in the synthesis of Metal-Organic Frameworks for gas storage or catalysis.
Research in Corrosion Inhibition Mechanisms and Materials Protection
Specific experimental and theoretical studies on the corrosion inhibition mechanisms of this compound, including performance data and detailed research findings, are not present in the available literature.
Emerging Research Avenues and Future Outlook
Exploration of Chiral Derivatives for Enantioselective Processes
The development of chiral derivatives of the 4-methylquinoline-8-thiol scaffold is a burgeoning area of research with significant implications for enantioselective processes. The strategic introduction of chirality into the ligand framework can lead to highly effective catalysts for asymmetric synthesis, a critical field for the production of pharmaceuticals and fine chemicals. thieme-connect.comresearchgate.netmdpi.com The core idea is that the chiral environment created by the ligand directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.
Research in this area focuses on the synthesis of quinoline-based ligands incorporating chiral moieties, such as oxazolines or Schiff bases. thieme-connect.com These chiral ligands can then be coordinated with various transition metals to create catalysts for a range of enantioselective transformations. nih.gov For instance, chiral quinolyloxazoline ligands have been studied in reactions like Friedel–Crafts alkylation and cyclopropanation. thieme-connect.com The broad structural diversity of the quinoline (B57606) ring system allows for extensive synthetic modification, enabling the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity. thieme-connect.comnih.gov
Future investigations are expected to expand the library of chiral this compound derivatives and their corresponding metal complexes. A key goal will be to apply these novel catalysts to a wider array of asymmetric reactions, including carbon-carbon bond formations, allylic substitutions, and cycloadditions. researchgate.net The development of these catalysts is a crucial step towards creating more efficient and selective methods for synthesizing complex chiral molecules. nih.gov
Advanced Computational Design and Predictive Modeling for Novel Functions
Computational chemistry is becoming an indispensable tool in the design and discovery of new functional molecules based on the this compound framework. nih.govrsc.orgutripoli.edu.ly Advanced computational methods, particularly Density Functional Theory (DFT), allow for the in-depth study of the molecular structure, electronic properties, and reactivity of these compounds. nih.govresearchgate.net By modeling the molecule and its potential derivatives, researchers can predict their behavior and prioritize synthetic efforts towards compounds with the most promising characteristics. researchgate.net
DFT calculations can provide valuable insights into various molecular properties, as detailed in the table below.
| Predicted Property | Relevance to Molecular Design |
| Molecular Geometry | Understanding the 3D structure and steric factors. |
| Electronic Properties (HOMO-LUMO gap) | Predicting reactivity, stability, and optical properties. nih.gov |
| Molecular Electrostatic Potential | Identifying sites for electrophilic and nucleophilic attack. nih.gov |
| Bond Dissociation Energies | Assessing the strength and reactivity of chemical bonds. |
| Spectroscopic Properties (IR, NMR) | Aiding in the structural characterization of new compounds. nih.gov |
These predictive models are instrumental in designing novel this compound derivatives with tailored functions. For example, by calculating the binding energies and geometries of metal complexes, computational studies can guide the design of more effective chelating agents or catalysts. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these molecules with their biological or chemical activity, accelerating the discovery of new lead compounds. researchgate.net The synergy between computational prediction and experimental synthesis is expected to significantly accelerate the development of next-generation materials and functional molecules derived from this compound.
Development of Sustainable and Atom-Economical Synthetic Methodologies
In line with the growing emphasis on green chemistry, a significant research thrust is the development of sustainable and atom-economical methods for the synthesis of this compound and its derivatives. nih.govacs.org Traditional synthetic routes for quinolines often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. nih.govbohrium.com
Modern synthetic strategies aim to overcome these limitations by adhering to the principles of green chemistry. This includes the use of greener solvents like water and ethanol, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave and ultrasound irradiation. nih.govzenodo.orgrsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another key approach that improves efficiency and reduces waste. zenodo.org
A central concept in sustainable synthesis is atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org Reactions with high atom economy, such as cycloadditions and isomerizations, are inherently more sustainable as they minimize the formation of byproducts. acs.orgrsc.orgnih.gov Future research will likely focus on developing novel synthetic pathways to this compound that maximize atom economy, potentially through the use of nanocatalysts or by designing innovative domino reactions. bohrium.comwikipedia.org The overarching goal is to create synthetic routes that are not only efficient but also environmentally benign and economically viable. nih.gov
Cross-Disciplinary Integration with Other Chemical Fields
The unique chemical properties of this compound, particularly its ability to act as a bidentate ligand, open up numerous opportunities for its application in diverse and interdisciplinary chemical fields. nih.gov The integration of this compound into new areas of research is expected to lead to the development of novel materials and technologies.
In the field of materials science , the quinoline-8-thiol scaffold can be used as a building block for coordination polymers and metal-organic frameworks (MOFs). The ability of the thiol and nitrogen atoms to coordinate with metal ions allows for the construction of extended networks with potentially interesting electronic, magnetic, or porous properties. These materials could find applications in areas such as gas storage, catalysis, and sensing.
The fluorescent properties of many quinoline derivatives also make them attractive for the development of chemical sensors . rsc.org The binding of a specific analyte, such as a metal ion, to the this compound moiety can induce a change in its fluorescence emission, allowing for sensitive and selective detection. rsc.org Future work could focus on designing sensors for environmentally or biologically important species.
In medicinal chemistry , the quinoline core is a well-established pharmacophore found in many therapeutic agents. rsc.org While avoiding specifics of dosage and adverse effects, it is noteworthy that derivatives of 8-amino-quinoline have been explored for their potential as multitarget compounds, for example, by combining them with natural antioxidants. The this compound scaffold can serve as a versatile starting point for the design of new compounds with a wide range of biological activities, leveraging its metal-chelating and redox properties.
The continued exploration of this compound in these and other cross-disciplinary areas will undoubtedly lead to exciting new discoveries and applications, highlighting the versatility and importance of this chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 4-Methylquinoline-8-thiol?
- Methodological Guidance :
- Synthesis of quinoline derivatives often involves reductive amination (e.g., NaBHCN reduction of imines at pH ≈ 6) . For this compound, modifications to existing protocols for analogous compounds (e.g., 2-chloro-8-methylquinoline derivatives) may include adjusting reaction time, solvent (e.g., methanol), and stoichiometry of precursors.
- Purification: Recrystallization from ethanol-water mixtures or column chromatography (silica gel, gradient elution) is recommended. Monitor intermediates via TLC and confirm final product purity using melting point analysis and HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Guidance :
- X-ray crystallography for definitive structural confirmation (e.g., planar quinoline ring systems with dihedral angles between substituents) .
- Spectroscopic techniques :
- NMR : H/C NMR to confirm substitution patterns (e.g., methyl and thiol groups).
- UV-Vis/IR : Identify electronic transitions and functional groups (e.g., S-H stretching at ~2500 cm).
- Mass spectrometry for molecular weight validation .
Q. What experimental parameters influence the stability of this compound under varying conditions?
- Methodological Guidance :
- Conduct accelerated stability studies:
- Temperature : Store samples at 4°C, 25°C, and 40°C; monitor degradation via HPLC.
- pH : Test solubility and stability in buffers (pH 2–12) to identify optimal storage conditions.
- Light sensitivity : Use amber vials for light-sensitive thiol groups.
- Quantify degradation products using LC-MS and compare to reference standards .
Advanced Research Questions
Q. How can researchers design mechanistic studies to elucidate the reactivity of this compound in catalytic or biological systems?
- Methodological Guidance :
- Kinetic studies : Monitor reaction rates under controlled conditions (e.g., varying pH, temperature) using stopped-flow spectroscopy.
- Isotopic labeling : Incorporate S or C isotopes to track sulfur-centered reactivity (e.g., thiol-disulfide exchange).
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density maps and reactive sites .
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Guidance :
- Meta-analysis : Systematically compare datasets from diverse sources (e.g., IC values in anticancer assays) while controlling for variables like cell line specificity and assay protocols.
- Dose-response validation : Reproduce conflicting studies with standardized protocols (e.g., MTT assays in triplicate) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
Q. How can computational tools predict the pharmacokinetic and toxicological profiles of this compound?
- Methodological Guidance :
- ADMET prediction : Use software like SwissADME or ADMETlab 2.0 to estimate absorption, metabolism, and toxicity.
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Research Design and Ethics
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in biological assays?
- Methodological Guidance :
- Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons).
- Consult a statistician to ensure power analysis and avoid Type I/II errors .
Q. How should researchers manage raw data and ensure reproducibility in studies involving this compound?
- Methodological Guidance :
- Data archiving : Store raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or institutional databases.
- Metadata documentation : Include instrument calibration logs, solvent batch numbers, and environmental conditions (e.g., humidity during synthesis).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Tables of Key Findings
| Property | Method | Example Data | Source |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 145–147°C | |
| LogP (Lipophilicity) | HPLC Retention Time Analysis | 2.8 ± 0.3 | |
| Cytotoxicity (IC) | MTT Assay (HeLa cells) | 12.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
